

Preparing CH7233163 for Preclinical Animal Research: A Detailed Guide

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Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791

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Abstract

This document provides comprehensive application notes and detailed protocols for the preparation of **CH7233163**, a potent and selective noncovalent ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutants, for in vivo animal studies. **CH7233163** has demonstrated significant antitumor activity against osimertinib-resistant EGFR mutations, including the Del19/T790M/C797S triple mutation.^{[1][2][3][4][5][6][7]} This guide is intended for researchers, scientists, and drug development professionals to ensure the proper handling, formulation, and administration of this compound in a preclinical setting.

Introduction to CH7233163

CH7233163 is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) that has shown remarkable efficacy in overcoming resistance to third-generation TKIs like osimertinib.^{[4][5]} Its mechanism of action involves competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.^[8] The compound exhibits high selectivity for various EGFR mutants over wild-type EGFR.^{[4][6][7]}

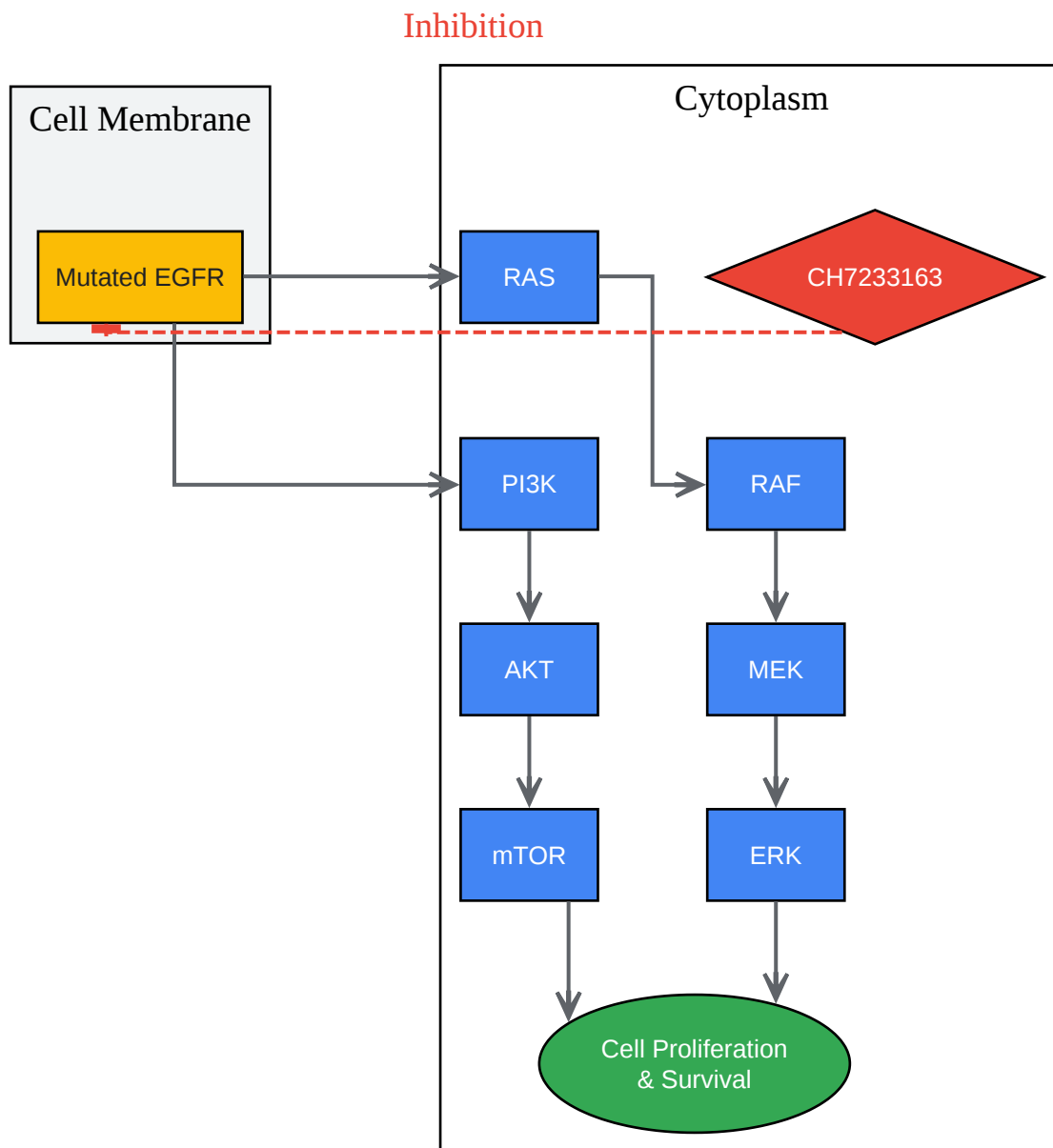
Physicochemical and Pharmacokinetic Properties

A summary of the key properties of **CH7233163** relevant for in vivo studies is presented in the table below.

Property	Value	Reference
Molecular Formula	C34H38N8O4S	
Appearance	Off-white to light yellow solid powder	[2]
In Vitro IC50	20 nmol/L (against Del19/T790M/C797S_NIH3T3 cells)	[3]
In Vivo Formulation	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	[2]
Solubility in Formulation	≥ 2.5 mg/mL (3.73 mM)	[2]
Route of Administration	Oral gavage	[3]
Reported Dosage (mice)	10 mg/kg	[5]
Half-life (mice)	6 hours (at 10 mg/kg, oral administration)	[5][7]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[2]
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month	[1][2]

Signaling Pathway Modulated by CH7233163

CH7233163 targets mutated EGFR, a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation and survival. By inhibiting EGFR phosphorylation, **CH7233163** effectively blocks these pathways.



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Caption: EGFR signaling pathway inhibited by **CH7233163**.

Experimental Protocols

Preparation of Stock Solution (10 mg/mL)

Materials:

- **CH7233163** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipette

Protocol:

- Weigh the required amount of **CH7233163** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.
- Vortex the solution thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[\[1\]](#)[\[2\]](#)

Preparation of In Vivo Formulation (for a 10 mg/kg dose in a 10 mL/kg injection volume)

This protocol is for the preparation of a 1 mg/mL dosing solution. Adjustments can be made based on the desired final concentration and dosing volume.

Materials:

- **CH7233163** stock solution (10 mg/mL in DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)

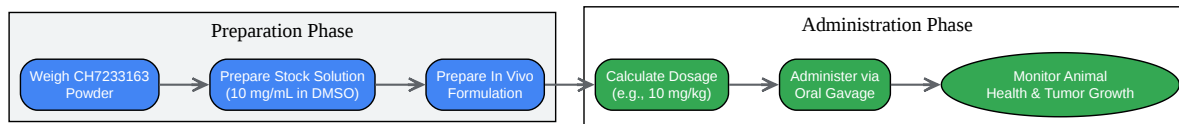
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Calibrated pipettes

Protocol:

- For a final volume of 10 mL, calculate the required volumes of each component:
 - 10% DMSO: 1 mL (from the 10 mg/mL stock solution)
 - 40% PEG300: 4 mL
 - 5% Tween-80: 0.5 mL
 - 45% Saline: 4.5 mL
- In a sterile conical tube, add 1 mL of the 10 mg/mL **CH7233163** stock solution in DMSO.
- Add 4 mL of PEG300 to the tube. Vortex thoroughly until the solution is clear and homogenous.
- Add 0.5 mL of Tween-80 to the mixture. Vortex again until the solution is clear.
- Add 4.5 mL of sterile saline to bring the final volume to 10 mL. Vortex thoroughly to ensure complete mixing.
- The final concentration of the formulation will be 1 mg/mL. This formulation should be prepared fresh for optimal results.[\[2\]](#)

Experimental Workflow for Animal Studies

The following diagram illustrates the general workflow for preparing and administering **CH7233163** in animal studies.



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Caption: Workflow for **CH7233163** preparation and administration.

Conclusion

Proper preparation and formulation of **CH7233163** are critical for obtaining reliable and reproducible results in preclinical animal studies. The protocols and data provided in this guide offer a comprehensive resource for researchers working with this promising EGFR inhibitor. Adherence to these guidelines will help ensure the stability, solubility, and bioavailability of the compound, facilitating accurate evaluation of its therapeutic potential.

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